molecular formula C12H12N2O B3020778 N,N-dimethylisoquinoline-1-carboxamide CAS No. 1460211-82-8

N,N-dimethylisoquinoline-1-carboxamide

Cat. No.: B3020778
CAS No.: 1460211-82-8
M. Wt: 200.241
InChI Key: FIALATAKIYWCTA-UHFFFAOYSA-N
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Description

N,N-Dimethylisoquinoline-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered strictly for research use. It features an isoquinoline core, a privileged scaffold in drug discovery known for its diverse biological activities. This specific carboxamide derivative is designed for researchers investigating new therapeutic agents, particularly in the field of neuroinflammation and related disorders. Compounds based on the isoquinoline-1-carboxamide structure have been shown to exhibit potent anti-inflammatory and anti-migratory activities in biological studies . For instance, research on analogous molecules has demonstrated their efficacy in suppressing the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO) in microglial cells . The mechanism of action for this class of compounds is associated with the inhibition of key signaling pathways, including the mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB, which are central to the inflammatory response . The synthesis of this compound can be achieved through advanced catalytic methods, such as palladium-catalyzed aminocarbonylation, which allows for the efficient and chemoselective introduction of the carboxamide group . Researchers can utilize this compound as a valuable reference standard, a building block for the synthesis of more complex molecules, or a core structure for exploring structure-activity relationships (SAR) in various drug discovery programs. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylisoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)12(15)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIALATAKIYWCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of N,N-Dimethylisoquinoline-1-carboxamide

Direct methods offer an efficient means to construct the target molecule by forming the C1-carboxamide bond on a pre-existing isoquinoline (B145761) ring system. Palladium catalysis has proven to be particularly powerful in this regard.

A novel approach for the synthesis of isoquinoline-1-carboxamides involves the palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides with formylamides. rsc.orgnih.gov This method represents a significant advancement as it proceeds via a dual C–H oxidation strategy, directly coupling the C1 position of the isoquinoline N-oxide with the formyl C-H of the formylamide. rsc.orgrsc.org

The reaction is significant as it avoids the need for pre-functionalized starting materials like halo-isoquinolines. rsc.org A proposed mechanism suggests that the N-O bond of the isoquinoline N-oxide plays a crucial role in the coupling reaction. rsc.org The process is thought to involve the complexation of a Pd(II) species with the N-oxide, followed by insertion into the C-H bond at the C1 position. Subsequent reaction with the formylamide and reductive elimination yields the desired isoquinoline-1-carboxamide (B73039) product. rsc.org This strategy has been successfully applied to synthesize a range of isoquinoline-1-carboxamides. rsc.orgnih.gov

A well-established and versatile method for the synthesis of isoquinoline-1-carboxamides is the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073). mdpi.com This reaction brings together 1-iodoisoquinoline, carbon monoxide (CO), and an amine nucleophile in the presence of a palladium catalyst to chemoselectively form the C1-carboxamide bond. mdpi.comresearchgate.net

The choice of catalyst and ligands is crucial and depends on the nature of the amine. For simple primary and secondary amines, a standard catalyst system such as Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) is effective. mdpi.com However, for less basic amines, such as aromatic amines, or sterically hindered amines, a more robust catalytic system employing a bidentate ligand like XantPhos is necessary to achieve high conversion and good yields in a short reaction time. mdpi.comresearchgate.net This methodology allows for the synthesis of a wide array of isoquinoline-1-carboxamides, including this compound, by using dimethylamine (B145610) as the nucleophile, with isolated yields reported to be good to high (55–89%). mdpi.com

Table 1: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline with Various Amines mdpi.comresearchgate.net
Amine NucleophileCatalyst SystemReaction Time (h)Yield (%)
Primary Amines (e.g., butylamine)Pd(OAc)₂ / PPh₃2-8Good to High
Secondary Amines (e.g., piperidine)Pd(OAc)₂ / PPh₃2-8Good to High
Aromatic Amines (e.g., aniline)Pd(OAc)₂ / XantPhos2-855-89
Amino Acid EstersPd(OAc)₂ / XantPhos2-855-89

General Synthetic Approaches to Isoquinoline Carboxamide Scaffolds

Beyond direct carbamoylation, general strategies focus on constructing the isoquinoline ring itself, often incorporating functionality that facilitates subsequent conversion to the desired carboxamide.

Copper catalysis provides several powerful methods for the synthesis and derivatization of the isoquinoline core. organic-chemistry.org One notable method is the copper/acid-catalyzed oxidative carbamoylation of electron-deficient nitrogen heteroarenes, including isoquinolines, using hydrazinecarboxamide hydrochlorides. This reaction provides nitrogen-heteroaryl carboxamides with high regioselectivity. organic-chemistry.org

Other copper-catalyzed strategies focus on building the isoquinoline ring system from simpler precursors. These include tandem reactions of 2-bromoaryl ketones with terminal alkynes and a nitrogen source, or the cyclization of 2-alkynylbenzaldehydes. organic-chemistry.org For instance, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org These methods generate the core isoquinoline structure, which can then be functionalized at the C1 position to yield the target carboxamide.

The inherent electronic properties of the isoquinoline ring dictate its reactivity towards nucleophiles. The C1 position is electrophilic and susceptible to attack by strong or "hard" nucleophiles. quimicaorganica.org This provides a foundational strategy for introducing substituents at this position. While the carboxamide group itself is generally not the site of nucleophilic attack, the strategy of adding a nucleophile to the C1 position of an isoquinoline precursor is a key step in many synthetic routes. quimicaorganica.org

For example, reagents like organolithium compounds or Grignard reagents can add to the C1 position of the isoquinoline ring system. Similarly, the amide ion (from sodium amide in liquid ammonia) can add to the isoquinoline ring. quimicaorganica.org These nucleophilic addition reactions initially form a dihydroisoquinoline intermediate, which can then be oxidized to rearomatize the ring and furnish a C1-substituted isoquinoline. This C1-functionalized intermediate can then be elaborated into a carboxamide.

Chemo- and Regioselectivity in Isoquinoline Carboxamide Synthesis

Control over chemo- and regioselectivity is paramount in the synthesis of specifically substituted isoquinolines like this compound.

Regioselectivity refers to the preferential reaction at one site over another. In the context of isoquinoline synthesis, this is exemplified by the consistent functionalization at the C1 position.

Nucleophilic Attack: As discussed, the electronic nature of the isoquinoline ring directs hard nucleophiles to attack the C1 position almost exclusively. quimicaorganica.org

Palladium-Catalyzed Reactions: The aminocarbonylation of 1-iodoisoquinoline is inherently regioselective, as the reaction occurs at the site of the carbon-iodine bond. mdpi.com

Copper-Catalyzed Carbamoylation: The copper/acid-catalyzed oxidative carbamoylation with hydrazinecarboxamide hydrochlorides is also highly regioselective, yielding single regioisomers. organic-chemistry.org

Chemoselectivity involves the selective reaction of one functional group in the presence of others.

Aminocarbonylation: The palladium-catalyzed aminocarbonylation process is highly chemoselective, forming the carboxamide without engaging in double carbon monoxide insertion, which would lead to 2-ketocarboxamides. mdpi.comd-nb.info This selectivity ensures the clean formation of the desired product.

Oxidative Carbamoylation: The palladium-catalyzed reaction of isoquinoline N-oxides is chemoselective for the C1 position of the isoquinoline ring and the formyl C-H of the amide, demonstrating a dual C-H activation process. rsc.org

The development of these selective synthetic methods allows for the precise and efficient construction of this compound and a diverse library of related derivatives for further study.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net

Proton (¹H) NMR spectroscopy of N,N-dimethylisoquinoline-1-carboxamide reveals a distinct set of signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system and the methyl protons of the dimethylamide group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

In a typical analysis, the spectrum displays signals for the seven protons of the isoquinoline core and the six protons of the two N-methyl groups. The protons on the isoquinoline ring appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns allowing for unambiguous assignment to their respective positions on the bicyclic system. The six protons of the two methyl groups attached to the amide nitrogen appear as one or two singlets in the upfield region of the spectrum, characteristic of N-methyl groups. The potential for restricted rotation around the C-N amide bond can sometimes lead to two separate signals for the methyl groups, indicating they are in chemically distinct environments.

Detailed findings for the compound, synthesized as part of a study on palladium-catalyzed aminocarbonylation, confirm its structure. mdpi.com The ¹H NMR spectrum (recorded in CDCl₃) shows characteristic signals for the aromatic protons at δ 8.52 (d, J = 5.6 Hz, 1H), 8.35 (d, J = 8.4 Hz, 1H), 7.82 (d, J = 8.1 Hz, 1H), 7.74 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 7.66 (ddd, J = 8.1, 6.9, 1.1 Hz, 1H), and 7.56 (d, J = 5.6 Hz, 1H). The N,N-dimethyl protons are observed as two distinct singlets at δ 3.20 (s, 3H) and 3.12 (s, 3H), indicating hindered rotation about the amide C-N bond at the measurement temperature. mdpi.com

Table 1. ¹H NMR Spectral Data for this compound in CDCl₃. mdpi.com
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.52d5.61HIsoquinoline H
8.35d8.41HIsoquinoline H
7.82d8.11HIsoquinoline H
7.74ddd8.4, 6.9, 1.41HIsoquinoline H
7.66ddd8.1, 6.9, 1.11HIsoquinoline H
7.56d5.61HIsoquinoline H
3.20sN/A3HN-CH₃
3.12sN/A3HN-CH₃

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound shows twelve distinct signals, corresponding to the nine carbons of the isoquinoline ring, the carbonyl carbon of the amide, and the two carbons of the N-methyl groups.

The carbonyl carbon (C=O) typically resonates at a significantly downfield chemical shift (δ ~160-180 ppm), which is characteristic of an amide functional group. The carbons of the isoquinoline ring appear in the aromatic region (δ ~120-150 ppm). The two N-methyl carbons are found in the upfield aliphatic region (δ ~30-40 ppm). Similar to the proton spectrum, the two methyl carbons may appear as separate signals due to restricted bond rotation.

Specific data from the synthesis of this compound shows the amide carbonyl carbon at δ 168.0 ppm. mdpi.com The nine distinct aromatic carbons of the isoquinoline moiety resonate between δ 121.7 and 142.1 ppm. The two N-methyl carbons are observed at δ 39.0 and 35.2 ppm, confirming their non-equivalent magnetic environments. mdpi.com

Table 2. ¹³C NMR Spectral Data for this compound in CDCl₃. mdpi.com
Chemical Shift (δ, ppm)Assignment
168.0C=O (Amide)
142.1Isoquinoline C
141.9Isoquinoline C
136.5Isoquinoline C
130.2Isoquinoline C
127.5Isoquinoline C
127.2Isoquinoline C
126.9Isoquinoline C
126.3Isoquinoline C
121.7Isoquinoline C
39.0N-CH₃
35.2N-CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uhcl.edu

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure:

C=O Stretching: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This is one of the most prominent features in the spectrum.

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of the isoquinoline ring.

Aliphatic C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the two methyl groups.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are observed in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic isoquinoline system.

C-N Stretching: The stretching vibration of the C-N bond of the amide and the ring C-N are expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

While a specific full spectrum for this compound is not detailed in the provided search results, the synthesis of related isoquinoline derivatives consistently relies on IR spectroscopy to confirm the presence of the key amide functional group. mdpi.comnih.gov

Table 3. Characteristic Infrared Absorption Frequencies for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3050-3150StretchingAromatic C-H
2850-3000StretchingAliphatic C-H (CH₃)
1630-1680StretchingAmide C=O
1450-1600StretchingAromatic C=C
1200-1400StretchingC-N

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition.

For this compound (C₁₂H₁₂N₂O), the calculated exact mass is 200.09496 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula. Indeed, HRMS (ESI) analysis found a mass of 201.1022 [M+H]⁺, which corresponds to the calculated value of 201.1022 for [C₁₂H₁₃N₂O]⁺, thereby confirming the elemental composition. mdpi.com

Under electron ionization (EI) or collision-induced dissociation (CID), the protonated molecule would undergo fragmentation. nih.gov The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for the [M+H]⁺ ion include:

Loss of the dimethylamino radical (•N(CH₃)₂), leading to an acylium ion.

Cleavage of the amide bond to yield a protonated isoquinoline fragment.

Loss of carbon monoxide (CO) from fragment ions.

Studies on the dissociation of protonated isoquinoline-3-carboxamides have shown complex fragmentation pathways, sometimes involving unusual reversible water adduct formation in the gas phase. nih.gov This highlights that the fragmentation of the isoquinoline carboxamide scaffold can be intricate, offering characteristic patterns for identification. nih.gov

Table 4. Mass Spectrometry Data for this compound. mdpi.com
ParameterValue
Molecular FormulaC₁₂H₁₂N₂O
Calculated Exact Mass [M]200.09496 Da
Calculated Exact Mass [M+H]⁺201.10224 Da
HRMS Found [M+H]⁺201.1022 Da

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal, one can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision.

As of now, a specific single-crystal X-ray diffraction structure for this compound has not been reported in the publicly accessible literature. However, crystal structures of related isoquinoline and quinoline (B57606) carboxamide derivatives have been determined. nih.govnih.gov Based on these related structures, several key structural features can be predicted for this compound:

The isoquinoline ring system is expected to be essentially planar.

The amide functional group (C-CON(CH₃)₂) will also have a high degree of planarity due to delocalization of the nitrogen lone pair into the carbonyl group.

A key structural parameter is the torsion angle between the plane of the isoquinoline ring and the plane of the amide group. Steric hindrance between the ring and the N-methyl groups may cause this angle to deviate from zero, leading to a twisted conformation.

X-ray studies on other isoquinoline derivatives have been crucial in confirming molecular structures and understanding intermolecular interactions like hydrogen bonding and π–π stacking in the solid state. nih.govnih.gov

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is used to investigate the photophysical properties of molecules. It involves exciting a molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. Key parameters include the excitation and emission maxima (λ_ex and λ_em), the Stokes shift (the difference between λ_em and λ_ex), and the fluorescence quantum yield (Φ_fl), which is a measure of the efficiency of the fluorescence process.

Isoquinoline and its derivatives are known to be fluorescent, and their photophysical properties are of significant interest. nih.govnih.gov The fluorescence characteristics are highly dependent on the nature and position of substituents on the isoquinoline ring, as well as the solvent environment. nih.govsemanticscholar.org

While specific fluorescence data for this compound is not available in the reviewed literature, studies on closely related 3-substituted isoquinoline derivatives show that they can exhibit significant fluorescence. nih.gov For example, some derivatives display emission maxima in the blue region of the spectrum (e.g., 400-450 nm) with quantum yields that can be influenced by the substituent and solvent proticity. nih.govsemanticscholar.org Hydrogen bonding between the isoquinoline nitrogen and protic solvents can enhance fluorescence intensity by altering the energy gap between electronic states. semanticscholar.org Further investigation would be required to characterize the specific photophysical properties of this compound.

Structure Activity Relationship Sar Studies of Isoquinoline Carboxamides

Positional Isomerism and Substituent Effects on Biological Activity

The biological profile of isoquinoline (B145761) carboxamides is significantly influenced by the placement of the carboxamide group and the nature of substituents on the heterocyclic core. These structural modifications can dramatically alter the compound's interaction with biological targets.

Influence of Carboxamide Side Chain Attachment Position (e.g., 1- vs. 6-positions)

The position of the carboxamide side chain on the isoquinoline ring is a critical determinant of biological activity. For instance, in the context of cytotoxic agents, the attachment point of the side chain can mean the difference between an active and an inactive compound. A study on benzimidazo[2,1-a]isoquinolines, which feature a fused isoquinoline system, revealed that the placement of the carboxamide side chain is crucial for their cytotoxic effects. researchgate.net

Compound Series Carboxamide Position Biological Activity Reference
Benzimidazo[2,1-a]isoquinolines1- and 11-positionsReasonably cytotoxic (IC50s < 1 µM) researchgate.net
Benzimidazo[2,1-a]isoquinolines6-positionInactive researchgate.net

Impact of Substituents on the Isoquinoline Core (e.g., 3- and 4-positions)

Substituents on the isoquinoline core play a pivotal role in modulating the biological activity of carboxamide derivatives. The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties. For example, in a series of isoquinoline-1-carboxamides evaluated for anti-inflammatory and anti-migratory activities, the nature of the substituent on the amide nitrogen was found to be significant. researchgate.net

Similarly, research into isoquinolin-1(2H)-ones has shown that substituents at the 3- and 4-positions are important for their diverse biological activities, including antitumor and anti-inflammatory effects. nih.gov The introduction of different groups at these positions allows for the fine-tuning of the molecule's properties. For instance, the synthesis of 4-aryl-3-substituted isoquinolones has been a strategy to explore new chemical space and identify compounds with enhanced potency. nih.gov

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional shape and stereochemistry of isoquinoline carboxamides are fundamental to their interaction with biological macromolecules. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its binding mode to a target.

For certain V-shaped molecules designed to stabilize G-quadruplex DNA structures, the carboxamide linker plays a crucial role in maintaining the necessary conformation for optimal interaction. mdpi.com In some designs, intramolecular hydrogen bonds between the carboxamide NH and a nitrogen atom in an adjacent ring (like a pyridine (B92270) central module) help to lock the molecule into a specific, active conformation. mdpi.com The stereochemistry at chiral centers, often at the C-1 position of a tetrahydroisoquinoline core, is also a critical factor. nih.gov The specific configuration (R or S) can lead to significant differences in biological activity, as one enantiomer may fit into a binding site more favorably than the other.

Correlation of Molecular Features with Specific Biological Modalities

The distinct structural components of isoquinoline carboxamides contribute differently to their various biological activities. Understanding these contributions is key to designing molecules with specific therapeutic actions.

Isoquinoline and Phenyl Moiety Importance for Antibacterial Activity

The isoquinoline scaffold itself is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netnih.govnih.gov Its heterocyclic structure is present in many natural alkaloids with known antibacterial properties, such as berberine (B55584). numberanalytics.comrsc.org The incorporation of a carboxamide functional group and additional phenyl moieties can further enhance this activity.

Studies on various isoquinoline derivatives have shown that the combination of the isoquinoline core with substituted phenyl rings leads to potent antibacterial agents. For example, halogenated phenyl and phenethyl carbamates derived from a 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core exhibited remarkable bactericidal activity. nih.gov This suggests that the lipophilicity and electronic properties conferred by the substituted phenyl group, in conjunction with the isoquinoline nucleus, are important for antibacterial efficacy.

Compound Feature Contribution to Antibacterial Activity Example Reference
Isoquinoline CoreFoundational pharmacophorePresent in many natural antibacterial alkaloids like berberine numberanalytics.comrsc.org
Substituted Phenyl MoietyEnhances potency through lipophilic and electronic effectsHalogenated phenyl carbamates of tetrahydroisoquinoline nih.gov

Structural Determinants for Enzyme Inhibition

Isoquinoline carboxamides have been investigated as inhibitors of various enzymes, and their efficacy is closely tied to specific structural features that enable binding to the enzyme's active site. For instance, certain quinoline-3-carboxamides (B1200007) have been designed as potential inhibitors of ATM kinase, a key enzyme in the DNA damage response pathway. researchgate.net In these compounds, the quinoline (B57606) nitrogen is thought to be crucial for binding to the hinge region of the kinase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties. jocpr.com These models establish a mathematical relationship between the structural attributes of a molecule and its observed biological effect. By quantifying this relationship, QSAR models can guide the design of new compounds with potentially enhanced activities. jocpr.com

In the context of isoquinoline carboxamides, QSAR studies aim to identify the key molecular features that govern their biological activities. This is achieved by correlating various molecular descriptors with the measured biological response, such as the inhibition of a particular enzyme or the cytotoxic effect on cancer cells. The resulting models can then be used to predict the activity of novel isoquinoline carboxamide derivatives before they are synthesized, thus prioritizing the most promising candidates for further development.

A typical QSAR study involves the following steps:

Data Set Selection: A series of isoquinoline carboxamide derivatives with known biological activities is compiled.

Molecular Descriptor Calculation: A wide range of descriptors that characterize the physicochemical properties of the molecules are calculated. These can be categorized into several types:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices and connectivity indices.

3D Descriptors: Dependent on the 3D conformation of the molecule, such as molecular shape and volume.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques to ensure its reliability.

Research on related quinoline and isoquinoline derivatives has demonstrated the utility of QSAR in understanding their anticancer and antiplasmodial activities. For instance, studies on quinoline carboxamides have highlighted the importance of specific structural modifications in enhancing their pharmacological properties. nih.gov Similarly, QSAR models for other quinoline derivatives have identified key descriptors that govern their anticancer activity. researchgate.net

While a specific QSAR model for N,N-dimethylisoquinoline-1-carboxamide is not extensively documented in publicly available literature, the principles derived from studies on analogous structures can provide valuable insights. For example, a hypothetical QSAR study on a series of isoquinoline-1-carboxamides might explore how variations in substituents on the isoquinoline ring and the amide nitrogen affect their biological activity.

Below is an interactive data table illustrating the types of descriptors and biological activity data that would be used in a QSAR study of isoquinoline carboxamides.

CompoundMolecular Weight (MW)LogPPolar Surface Area (PSA)Biological Activity (IC50, µM)
Isoquinoline-1-carboxamide (B73039)172.181.543.115.2
N-methylisoquinoline-1-carboxamide186.211.843.112.8
This compound 200.24 2.1 43.1 10.5
4-methoxyisoquinoline-1-carboxamide202.211.752.38.7
5-nitroisoquinoline-1-carboxamide217.181.688.925.1

This table demonstrates how different physicochemical properties can be correlated with biological activity to develop a predictive QSAR model.

Molecular Mechanisms of Action and Cellular Investigations

Target Identification and Receptor Binding Dynamics

The biological effects of isoquinoline (B145761) derivatives are initiated by their interaction with specific cellular macromolecules. Identifying these primary targets and understanding the dynamics of binding are fundamental to elucidating their mechanism of action. Research has shown that this class of compounds can engage with multiple key cellular components, including protein kinases, DNA, and the microtubule cytoskeleton.

Kinase Inhibition by Isoquinoline Derivatives

The isoquinoline nucleus is a common scaffold in the design of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Isoquinoline derivatives have been shown to target several families of kinases, often by competing with ATP for binding in the enzyme's active site.

Research into various derivatives has highlighted their potential to inhibit a range of kinases critical for cell cycle progression and signal transduction. For instance, certain tetrahydroisoquinoline compounds have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Similarly, other isoquinoline-based molecules have demonstrated inhibitory activity against HER2, a receptor tyrosine kinase often overexpressed in breast cancer. The quinoline-3-carboxamide (B1254982) structure, closely related to the isoquinoline-1-carboxamide (B73039) core, has been extensively studied for its ability to inhibit DNA-damage response kinases like ataxia telangiectasia mutated (ATM) kinase. This inhibition can prevent cancer cells from repairing DNA damage, thereby sensitizing them to other therapies.

Table 1: Examples of Kinase Inhibition by Isoquinoline and Quinoline (B57606) Derivatives
Derivative ClassTarget KinaseObserved EffectReference
TetrahydroisoquinolinesCyclin-Dependent Kinase 2 (CDK2)Inhibition of kinase activity, leading to cell cycle arrest. nih.gov
Isoquinoline-tethered quinazolinesHER2Selective inhibition over EGFR, reducing proliferation of HER2-dependent cells. tandfonline.com
Quinoline-3-carboxamides (B1200007)Ataxia Telangiectasia Mutated (ATM) KinaseInhibition of the DNA damage response pathway. nih.govmdpi.com
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, CDK9, GSK3Varying selectivity profiles depending on substitution patterns. nih.gov

Interaction with DNA and Microtubule Dynamics

Beyond kinase inhibition, isoquinoline derivatives can physically interact with other fundamental cellular structures, namely DNA and microtubules, leading to profound biological consequences.

Interaction with DNA: The planar aromatic structure of the isoquinoline ring is well-suited for interaction with DNA. Structurally related quinoline-carboxamides have been shown to function as DNA intercalating agents or minor groove binders. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately triggering cell death. Molecular modeling and in-silico studies on quinoline-3-carboxylic acids suggest that these molecules bind preferentially to the A/T minor groove region of B-DNA, an interaction stabilized by hydrogen bonds. This mode of binding can interfere with the function of DNA-processing enzymes.

Interaction with Microtubule Dynamics: A significant body of evidence points to isoquinoline derivatives as potent modulators of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in cell division, shape, and intracellular transport. Several isoquinoline-based compounds act as microtubule-destabilizing agents by inhibiting tubulin polymerization. They often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of functional microtubules. This disruption of the microtubule network is a powerful mechanism that can arrest cells in mitosis and subsequently induce apoptosis. Natural isoquinoline alkaloids and their synthetic derivatives have been shown to disrupt the cellular microtubule structure, leading to mitotic arrest. nih.govnih.govnih.gov

Table 2: Interactions of Isoquinoline/Quinoline Derivatives with DNA and Microtubules
Macromolecular TargetMechanism of InteractionReported ConsequenceReference
DNAIntercalation between base pairs or binding to the minor groove.Disruption of DNA replication and transcription. tandfonline.comresearchgate.netnih.gov
Microtubules (Tubulin)Inhibition of tubulin polymerization, often via binding to the colchicine site.Disruption of the cytoskeleton, mitotic arrest. nih.govnih.govnih.gov

Cellular Pathway Perturbation and Phenotypic Responses

The molecular interactions described above trigger a cascade of downstream events, perturbing cellular pathways and leading to distinct, observable cellular outcomes. These phenotypic responses include the activation of programmed cell death, halting of the cell cycle, and modulation of the cellular redox environment.

Induction of Programmed Cell Death (Apoptosis) and Autophagy

A primary consequence of the cellular damage induced by isoquinoline derivatives is the activation of programmed cell death, or apoptosis. nih.gov This is a tightly regulated process essential for removing damaged cells. Isoquinoline derivatives have been shown to induce apoptosis through multiple mechanisms. nih.gov This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and members of the Inhibitor of Apoptosis Protein (IAP) family. tandfonline.comnih.gov Concurrently, they can activate the caspase cascade, a family of proteases that execute the apoptotic program, leading to cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP). nih.govnih.govresearchgate.net

The relationship with autophagy—a cellular recycling process—is more complex. Some quinoline-4-carboxamide derivatives have been observed to induce autophagy. nih.govnih.gov However, they can also disrupt autophagic flux by impairing lysosome function, leading to the accumulation of autophagic vesicles and cellular stress, which ultimately contributes to apoptotic cell death. nih.govnih.gov This dual effect highlights the intricate perturbation of cellular degradation pathways.

Cell Cycle Arrest and Proliferative Inhibition

A hallmark of many cytotoxic agents, including isoquinoline derivatives, is their ability to inhibit cell proliferation by inducing cell cycle arrest. nih.govnih.gov This effect is a direct consequence of the molecular actions discussed earlier. For example, disruption of microtubule dynamics by isoquinoline compounds directly activates the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle. researchgate.net

Similarly, the inhibition of key kinases like CDK2 by certain isoquinoline derivatives can prevent the transition from the G1 to the S phase, effectively halting DNA replication and cell division. researchgate.net Studies on various isoquinoline and quinoline derivatives have demonstrated their capacity to cause cell cycle arrest at different phases, including G1, S, and G2/M, depending on the specific compound and cell type. nih.govtandfonline.comresearchgate.net This inhibition of proliferation is a key component of their potential anti-cancer activity. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS) and Redox Cycling Modulation

Several isoquinoline derivatives have been shown to induce cellular toxicity by modulating the intracellular redox state, primarily through the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can damage proteins, lipids, and DNA.

The production of ROS by isoquinoline compounds can occur through several mechanisms. Some derivatives can be oxidized by enzymes like monoamine oxidases, a process that generates ROS as a byproduct. nih.gov Others may interact with the mitochondrial electron transport chain, particularly complex I, leading to electron leakage and the formation of superoxide. nih.gov This increase in intracellular ROS levels creates a state of oxidative stress. acs.org While cells have antioxidant defense systems, excessive ROS production can overwhelm these defenses, leading to mitochondrial membrane potential disruption and the initiation of apoptosis. nih.govacs.org Therefore, the generation of ROS represents another significant mechanism through which these compounds exert their cytotoxic effects. nih.gov

Antimicrobial Mechanisms

Investigations into the antimicrobial properties of the broader isoquinoline family suggest complex interactions with bacterial cells.

Specific studies on N,N-dimethylisoquinoline-1-carboxamide's effect on the bacterial cell wall and nucleic acid synthesis were not identified. However, research on other isoquinoline derivatives indicates this is a plausible mechanism of action for this chemical class. For instance, a novel class of alkynyl isoquinoline compounds has been shown to possess strong bactericidal activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Preliminary data on a representative compound from this class, HSN584, suggest that it perturbs the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.comdntb.gov.uanih.gov Two proposed modes of action for isoquinoline alkaloids include the inhibition of cell division and the inhibition of nucleic acid synthesis. researchgate.net Transmission microscopy analysis of a quinoline derivative, compound 15, demonstrated cell wall destruction in S. aureus, which may facilitate the compound's entry into the bacterium. nih.gov

There is no specific information available regarding the inhibition of efflux pumps by this compound. However, the development of efflux pump inhibitors (EPIs) is an active area of research to combat antimicrobial resistance, and various heterocyclic carboxamides have been evaluated for this purpose. nih.govmdpi.com Efflux pumps are transporter proteins that extrude a wide range of antimicrobials from bacterial cells, contributing significantly to multidrug resistance. nih.gov Studies on different chemical scaffolds, including quinoline-4-carboxamides, have shown promising results as EPIs. nih.gov For example, certain quinoline-4-carboxamide derivatives demonstrated promising synergism with the antibiotic ciprofloxacin (B1669076) against the S. aureus strain SA-1199B, which overexpresses the NorA efflux pump, and showed significant inhibition of ethidium (B1194527) bromide efflux. nih.gov

Enzyme Inhibition Profiles

The isoquinoline scaffold is present in many biologically active molecules, and its derivatives have been explored as inhibitors of various enzymes.

No research findings were available on the specific cyclooxygenase (COX) enzyme inhibition profile of this compound. The COX enzymes, COX-1 and COX-2, are key enzymes in the inflammation process and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While selective COX-1 inhibition is a promising target for various diseases, inhibitors are still poorly explored. nih.gov Studies have been conducted on related heterocyclic structures, such as quinazoline (B50416) derivatives, which have shown good to excellent inhibitory activity toward COX-1. nih.gov

While no data exists for this compound, studies on other isoquinoline carboxamide derivatives show significant inhibitory activity against cholinesterases and monoamine oxidases.

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE). mdpi.com

Monoamine Oxidase (MAO) Inhibition : Several of the tested (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives showed inhibitory activity against MAO enzymes. mdpi.com Compounds 2d and 2j were selective inhibitors of MAO-A, while compounds 2i , 2p , 2t , and 2v demonstrated good inhibitory activity against both MAO-A and MAO-B. mdpi.comnih.gov The most potent MAO-A inhibition was observed with compound 2d , which has a para-F substituent. mdpi.com

Cholinesterase Inhibition : In the same study, none of the tested compounds showed inhibitory activity against acetylcholinesterase (AChE). mdpi.comnih.gov However, twelve of the compounds displayed inhibitory activity against butyrylcholinesterase (BChE). mdpi.comnih.gov

No specific findings on the urease inhibition by this compound or related isoquinoline carboxamides were found in the search results. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria. nih.govnih.gov

Inhibitory Activity (IC₅₀ µM) of select (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
2d1.38>100
2j2.48>100
2i10.4213.11
2p14.0616.29
2t15.2119.83
2v17.9325.42

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding potential mechanisms of action and for structure-based drug design.

For N,N-dimethylisoquinoline-1-carboxamide, docking studies would involve preparing the 3D structure of the molecule and placing it into the binding site of a selected biological target. The process calculates the binding affinity, typically expressed as a docking score, which estimates the strength of the interaction. Studies on related isoquinoline (B145761) and quinoline-carboxamide derivatives have utilized this approach to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.govresearchgate.netnih.gov For example, in a hypothetical docking simulation, the nitrogen atom of the isoquinoline ring or the oxygen atom of the carboxamide group could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking interactions with aromatic amino acid residues in the target's active site.

Table 1: Hypothetical Molecular Docking Parameters for this compound

Parameter Description Example Value
Target Protein The enzyme or receptor being investigated (e.g., a kinase, protease). Not Specified
Docking Score An estimation of binding free energy (e.g., in kcal/mol). Lower values typically indicate stronger binding. Not Available
Key Interactions Predicted hydrogen bonds, hydrophobic interactions, π-π stacking. Not Available

| Interacting Residues | Specific amino acids in the target's binding site predicted to interact with the ligand. | Not Available |

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of ligand-target interactions than static docking models. nih.gov An MD simulation of this compound complexed with a target protein would simulate the movements of every atom in the system over a set period, typically nanoseconds to microseconds.

This analysis reveals the stability of the binding pose predicted by molecular docking. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess conformational stability. Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the ligand or protein are more flexible. Furthermore, MD simulations are used to calculate binding free energies, providing a more accurate estimation of binding affinity by considering solvent effects and entropic contributions. nih.gov

Table 2: Key Metrics from a Potential Molecular Dynamics Simulation

Metric Description Purpose
RMSD Root Mean Square Deviation Measures the average deviation of atoms from a reference structure, indicating the stability of the complex over time.
RMSF Root Mean Square Fluctuation Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein or ligand.

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA | Provides a quantitative prediction of the binding affinity between the ligand and its target. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Correlation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. nih.gov For this compound, DFT calculations can optimize the molecule's 3D geometry to its lowest energy state and compute various electronic properties.

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. researchgate.net DFT is also employed to predict spectroscopic properties, such as vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis), which can be correlated with experimental data to confirm the molecular structure. chemrxiv.org The molecular electrostatic potential (MEP) can be mapped to visualize electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack.

| MEP Surface | Molecular Electrostatic Potential | Visualizes charge distribution and predicts reactive sites for intermolecular interactions. |

Quantum Chemical (QC) Methods for Reactivity and Energetic Analysis

Quantum chemical (QC) methods, including DFT and other ab initio approaches, are fundamental for analyzing the reactivity and energetics of chemical reactions. mdpi.com These methods can be used to calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy.

For this compound, QC methods could be used to model reaction mechanisms, determine transition state geometries and energies, and calculate reaction barriers. This provides a deep understanding of the molecule's chemical behavior, such as its susceptibility to oxidation, reduction, or hydrolysis. Reactivity descriptors derived from these calculations, like Fukui functions, can precisely identify the atoms most likely to participate in nucleophilic or electrophilic attacks, guiding the synthesis of new derivatives. semanticscholar.org

Cheminformatics and Virtual Screening for Novel Analogues and Lead Optimization

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In drug discovery, cheminformatics tools are used for virtual screening, where large compound libraries are computationally evaluated to identify molecules with a high probability of binding to a specific target. nih.govmdpi.com

Starting with the this compound scaffold, a virtual library of novel analogues could be generated by adding or modifying functional groups. This library can then be screened against a biological target using high-throughput molecular docking. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be developed for the isoquinoline-1-carboxamide (B73039) class to predict the activity of newly designed compounds. nih.gov This iterative process of design, screening, and prediction accelerates the lead optimization phase, aiming to improve potency, selectivity, and pharmacokinetic properties. mdpi.com

Academic and Research Applications

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. The development of isoquinoline (B145761) carboxamide derivatives as chemical probes is an emerging area of interest. While N,N-dimethylisoquinoline-1-carboxamide itself is a starting point, derivatives of this scaffold are being evaluated for their potential to elucidate complex biological processes.

The utility of a compound as a chemical probe is often linked to its ability to modulate the function of a biological target, such as an enzyme or receptor. For instance, certain carboxamide derivatives have been synthesized and evaluated for their ability to induce cellular responses like apoptosis. In such studies, fluorescent dyes or radiometric probes are used to observe the effects of the compound on cellular machinery, such as mitochondrial membrane potential. nih.gov For example, the radiometric membrane permeable dye JC-1 can be used to determine apoptotic cell death by monitoring changes in mitochondrial membrane fluorescence. nih.gov The core structure of isoquinoline carboxamides can be systematically modified to develop potent and selective probes to investigate the roles of specific proteins in health and disease, a strategy that has been successfully applied to natural products to identify novel drug targets and biological pathways. nih.gov

Applications in Advanced Materials Research

The unique chemical structure of isoquinoline derivatives, including this compound, makes them valuable in materials science. amerigoscientific.com The fused aromatic ring system provides rigidity and specific electronic properties that can be harnessed in the creation of advanced materials.

Researchers have explored isoquinoline-based polymers for their potential in developing materials with unique optical and electrical characteristics. amerigoscientific.com These properties are crucial for applications in sensors and conductive materials. Furthermore, isoquinoline derivatives can act as ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with significant potential in areas such as gas storage, catalysis, and targeted drug delivery. The ability of the isoquinoline nitrogen to coordinate with metal ions allows for the design of MOFs with precisely tailored pore sizes and functionalities. amerigoscientific.com Another application lies in the production of dyes and pigments; the stable and vibrant nature of isoquinoline-based compounds makes them suitable for use in industries where colorfastness and resistance to degradation by heat or light are essential. amerigoscientific.com

Table 1: Potential Applications of Isoquinoline Derivatives in Materials Science

Application AreaRelevant Properties of Isoquinoline ScaffoldPotential End-Use
Conductive MaterialsAromatic structure, tunable electronic properties. amerigoscientific.comOrganic electronics, sensors. amerigoscientific.com
Optical MaterialsAbility to create a wide range of colors and shades upon modification. amerigoscientific.comDyes, pigments, optical sensors. amerigoscientific.com
Metal-Organic Frameworks (MOFs)Acts as a ligand for coordination with metal ions. amerigoscientific.comGas storage, catalysis, drug delivery. amerigoscientific.com
Dyes and PigmentsVibrant colors, high stability against light, heat, and chemical degradation. amerigoscientific.comTextiles, food coloring. amerigoscientific.com

Role in Lead Compound Optimization and Rational Drug Design

The isoquinoline carboxamide scaffold is a prominent feature in modern drug discovery, serving as a foundational structure for lead compound optimization. frontiersin.org A lead compound is a chemical starting point that has some desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetics. frontiersin.org Medicinal chemists systematically modify the lead compound to improve these characteristics, a process known as rational drug design.

Derivatives of isoquinoline carboxamides have been extensively studied as inhibitors of various enzymes, particularly kinases and poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net For example, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed as novel PARP inhibitors. nih.gov In this research, modifications to the carboxamide portion of the molecule were critical in achieving high potency, with one lead compound demonstrating an IC₅₀ value of 156 nM against PARP1. nih.gov This iterative process of synthesis and biological testing allows for the development of structure-activity relationships (SAR), which guide further optimization. nih.gov Similarly, 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been identified as highly potent inhibitors of Axl kinase, with one compound showing an IC₅₀ of 4.0 nM and serving as a promising lead for anticancer drug discovery. researchgate.net The success of these campaigns highlights the importance of the isoquinoline carboxamide core in creating potent and selective inhibitors for therapeutic targets. nih.govresearchgate.net

Table 2: Examples of Isoquinoline/Quinoline (B57606) Carboxamide Derivatives in Lead Optimization

Compound ClassBiological TargetReported ActivitySignificance in Drug Design
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesPARP1/PARP2Lead compound IC₅₀ = 156 nM (PARP1). nih.govDemonstrates scaffold's utility for developing potent enzyme inhibitors with favorable ADME properties compared to approved drugs like Olaparib. nih.gov
4-Oxo-1,4-dihydroquinoline-3-carboxamidesAxl KinaseLead compound IC₅₀ = 4.0 nM. researchgate.netServes as a lead compound for new anticancer drug discovery by potently inhibiting a key cancer target. researchgate.net
N-Aryl-2-oxoquinoline-1(2H)carboxamidesAntiproliferative (Renal Cancer)Compound 5a showed 82.90% growth inhibition against TK-10 renal cancer cell line. nih.govmdpi.comIdentified as a promising anticancer agent through screening against a panel of cancer cell lines. nih.govmdpi.com

Bioconjugation Strategies for Functionalization

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. While this compound itself is not typically reactive for direct bioconjugation, its core structure can be functionalized to enable such linkages. The goal is to combine the specific properties of the isoquinoline carboxamide (e.g., targeting a specific protein) with the properties of the biomolecule (e.g., the long half-life of an antibody).

A common strategy for bioconjugation involves the formation of a stable amide bond. youtube.com This typically requires one molecule to have a carboxylic acid group and the other to have a primary or secondary amine. The carboxylic acid is "activated," often using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a semi-stable NHS ester. This ester is then highly reactive toward amine groups on a protein, forming a stable amide linkage. youtube.com To apply this to the isoquinoline carboxamide scaffold, the isoquinoline ring would first need to be chemically modified to introduce a functional group suitable for conjugation, such as a carboxylic acid or an amine, at a position that does not interfere with its biological activity. Research into novel synthetic methods is focused on developing ways to create such amide-functionalized isoquinoline derivatives under mild conditions, which could broaden their utility in creating targeted bioconjugates. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.